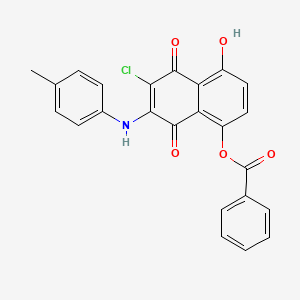![molecular formula C17H13Cl2N3O3 B11054734 2-chloro-N-[1-(chloroacetyl)-3-(furan-2-yl)-4-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B11054734.png)
2-chloro-N-[1-(chloroacetyl)-3-(furan-2-yl)-4-phenyl-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with furan, phenyl, and chloroacetyl groups. Its molecular formula is C18H14Cl2N2O3.
Preparation Methods
The synthesis of 2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This step typically involves the reaction of hydrazine with a β-diketone to form the pyrazole core.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the furan, phenyl, and chloroacetyl groups. These reactions often require specific catalysts and conditions to ensure high yields and selectivity.
Final assembly: The final step involves the coupling of the substituted pyrazole with 2-chloroacetamide under controlled conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloroacetyl group.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The chloroacetyl group is known to react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The pyrazole and furan rings contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE can be compared with similar compounds such as:
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar chloroacetamide structure but differs in the substitution pattern on the aromatic ring.
2-Chloro-N-(2-chloroacetyl)acetamide: This compound shares the chloroacetyl group but lacks the complex pyrazole and furan substitutions.
The uniqueness of 2-CHLORO-N~1~-[1-(2-CHLOROACETYL)-3-(2-FURYL)-4-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE lies in its multi-functional structure, which imparts a wide range of chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H13Cl2N3O3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-chloroacetyl)-5-(furan-2-yl)-4-phenylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-9-13(23)20-17-15(11-5-2-1-3-6-11)16(12-7-4-8-25-12)21-22(17)14(24)10-19/h1-8H,9-10H2,(H,20,23) |
InChI Key |
DSAARVQDTUCZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CO3)C(=O)CCl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B11054655.png)
![7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11054663.png)
![N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11054677.png)
![4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11054679.png)
![6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11054691.png)
![6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one](/img/structure/B11054694.png)
![4-[(5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11054698.png)
![1-(4-Fluorophenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11054703.png)
![5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B11054706.png)
![methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11054709.png)

![N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11054727.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11054731.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054733.png)
